![molecular formula C21H27N3O2 B13366780 1-(9H-carbazol-9-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B13366780.png)
1-(9H-carbazol-9-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(9H-carbazol-9-yl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol is a complex organic compound that features a carbazole moiety linked to a piperazine ring through a propanol chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-carbazol-9-yl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol typically involves multiple steps:
Formation of the Carbazole Moiety: The carbazole ring can be synthesized through the cyclization of diphenylamine derivatives.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and an appropriate leaving group.
Linking the Propanol Chain: The final step involves the attachment of the propanol chain, which can be achieved through various alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
化学反应分析
Types of Reactions
1-(9H-carbazol-9-yl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol can undergo several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions may introduce various functional groups onto the piperazine ring.
科学研究应用
1-(9H-carbazol-9-yl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: It may be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
作用机制
The mechanism of action of 1-(9H-carbazol-9-yl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
2-(9H-carbazol-9-yl)ethanol: This compound features a similar carbazole moiety but lacks the piperazine ring and propanol chain.
9-(2-Hydroxyethyl)-9H-carbazole: Similar to the above compound, it contains the carbazole moiety with a hydroxyethyl group.
Uniqueness
1-(9H-carbazol-9-yl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol is unique due to the presence of both the piperazine ring and the propanol chain, which may confer distinct chemical and biological properties compared to simpler carbazole derivatives.
属性
分子式 |
C21H27N3O2 |
|---|---|
分子量 |
353.5 g/mol |
IUPAC 名称 |
1-carbazol-9-yl-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C21H27N3O2/c25-14-13-22-9-11-23(12-10-22)15-17(26)16-24-20-7-3-1-5-18(20)19-6-2-4-8-21(19)24/h1-8,17,25-26H,9-16H2 |
InChI 键 |
VYSXTCNFACKYTP-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCO)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Fluorophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13366703.png)
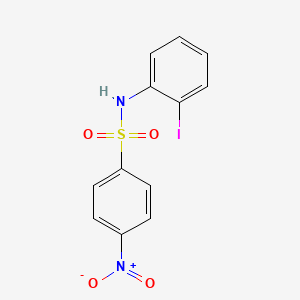
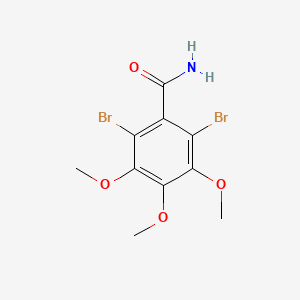
![3-{3-Bromo-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B13366735.png)
![ethyl 3-amino-2-(aminocarbonyl)-6-methyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B13366739.png)

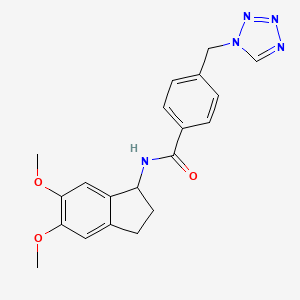
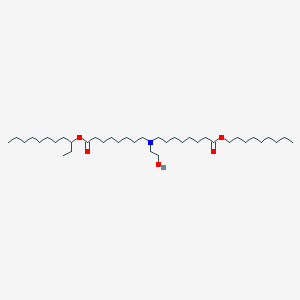

![(8aR,9R,10R,11aS,Z)-9-((3R)-5-phenyl-3-((tetrahydro-2H-pyran-2-yl)oxy)pentyl)-10-((tetrahydro-2H-pyran-2-yl)oxy)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one](/img/structure/B13366757.png)
![2-{[(5-Tert-butyl-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13366766.png)

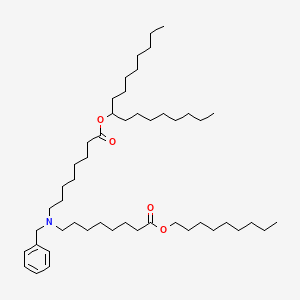
![2-methyl-3-{6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13366777.png)
